molecular formula C6H4Cl2N2O B2923675 1-(4,6-Dichloropyrimidin-5-YL)ethanone CAS No. 60025-06-1

1-(4,6-Dichloropyrimidin-5-YL)ethanone

Katalognummer: B2923675
CAS-Nummer: 60025-06-1
Molekulargewicht: 191.01
InChI-Schlüssel: AMOPGZSOKQKCHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-Dichloropyrimidin-5-yl)ethanone (CAS 872614-37-4) is a pyrimidine derivative characterized by a ketone group at the 5-position and chlorine substituents at the 4- and 6-positions of the pyrimidine ring. Its molecular formula is C₆H₄Cl₂N₂O, with a molecular weight of 191.02 g/mol. Its reactivity is influenced by the electron-withdrawing chlorine atoms, which enhance electrophilic substitution and facilitate cross-coupling reactions, such as Suzuki-Miyaura reactions for biphenyl derivatives .

Eigenschaften

IUPAC Name

1-(4,6-dichloropyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOPGZSOKQKCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CN=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60025-06-1
Record name 1-(4,6-Dichloro-5-pyrimidinyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4,6-Dichloropyrimidin-5-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of boric acid and ethylene dichloride. The reaction mixture is heated to reflux, and the product is isolated by distillation and vacuum drying .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4,6-Dichloropyrimidin-5-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 4,6-diaminopyrimidine or 4,6-dithiopyrimidine can be formed.

    Oxidation Products: Formation of 4,6-dichloropyrimidine-5-carboxylic acid.

    Reduction Products: Formation of 1-(4,6-dichloropyrimidin-5-yl)ethanol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 1-(4,6-Dichloropyrimidin-5-YL)ethanone

This compound, a pyrimidine derivative, has applications across pharmaceuticals and other fields. Research indicates it possesses notable biological activity and can interact with several biomolecules. Its molecular formula is C₆H₄Cl₂N₂O, with a molecular weight of approximately 191.02 g/mol. The compound features a pyrimidine ring with chlorine atoms at the 4 and 6 positions, along with an ethanone functional group.

Applications

  • Pharmaceuticals: Derivatives of this compound are being explored for the development of new pharmaceuticals.
  • Synthesis: It is used in the synthesis of various compounds .

Pyrimidine Derivatives in Antiviral Nucleotide Production

Pyrimidine derivatives, including 4,6-dichloropyrimidine and related compounds, are used as intermediates in the preparation of antiviral nucleotide derivatives . A novel pyrimidine derivative, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, can be used in the production of antiviral nucleotide derivatives .

A preferred process for producing N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide involves several steps :

  • Cyclyzing an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt .
  • Chlorinating this product with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine .
  • Reacting the 4,6-dichloropyrimidine with an aqueous solution of a carboxylic acid to produce the N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide .

Wirkmechanismus

The mechanism of action of 1-(4,6-Dichloropyrimidin-5-YL)ethanone involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting cellular processes. The compound’s chlorine atoms and ethanone group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

  • Chlorine vs. Methyl Substituents: Replacing one chlorine with a methyl group (e.g., 1-(2-chloro-4-methylpyrimidin-5-yl)ethanone) reduces electron-withdrawing effects, lowering reactivity in cross-coupling reactions but improving metabolic stability .
  • Aldehyde Functionalization: The aldehyde group in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde enables facile condensation reactions, making it versatile for synthesizing Schiff bases or hydrazones .
  • Sulfur-Containing Analogs: The methylthio group in 1-(4-chloro-2-(methylthio)pyrimidin-5-yl)ethanone increases lipophilicity and enables thiol-disulfide exchange reactions, useful in prodrug design .

Biologische Aktivität

1-(4,6-Dichloropyrimidin-5-YL)ethanone, with the CAS number 60025-06-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

  • Molecular Formula : C7H6Cl2N2O
  • Molecular Weight : 189.04 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that compounds within the pyrimidine family often act as inhibitors of various enzymes and receptors, which may include kinases and other proteins involved in cellular signaling pathways.

Biological Activities

This compound has demonstrated several biological activities in vitro and in vivo:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. A study evaluated its effect on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), revealing a dose-dependent reduction in cell viability.

Enzyme Inhibition

The compound has been reported to inhibit certain enzymes involved in nucleotide metabolism. For example, it acts as an inhibitor of adenosine kinase (AdK), which is crucial for regulating cellular energy levels and signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Activity : In a controlled experiment, the compound was applied to cultures of Staphylococcus aureus and demonstrated a Minimum Inhibitory Concentration (MIC) of 50 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
  • Anticancer Activity on HeLa Cells : A dose-response study showed that treatment with varying concentrations of the compound led to a significant decrease in cell viability after 48 hours.
Concentration (µM)Cell Viability (%)
0100
1080
5055
10030

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest that it is relatively stable under physiological conditions but may undergo metabolic transformations that affect its bioavailability and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4,6-dichloropyrimidin-5-yl)ethanone, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, a biphenyl derivative of the compound was prepared using a commercially available palladium catalyst, with reaction optimization focusing on temperature (80°C) and solvent (DMF). Chlorination steps using POCl₃ under controlled heating (0°C to 60°C) are critical for introducing dichloro substituents . Key factors affecting yield include catalyst loading, stoichiometry of coupling partners, and reaction time.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. In the ¹H-NMR spectrum (600 MHz, CDCl₃), the aromatic proton at δ 8.83 (s, 1H) corresponds to the pyrimidine ring, while the acetyl group appears as a singlet at δ 2.66 (s, 3H). ¹³C-NMR (150 MHz) shows carbonyl carbon resonance at δ 197, with pyrimidine carbons between δ 132–161 . Mass spectrometry (exact mass: 205.04 g/mol) and IR spectroscopy can further validate functional groups like C=O stretches .

Q. What precursors or building blocks are commonly used in the synthesis of this compound derivatives?

  • Methodological Answer : Chlorinated pyrimidine intermediates (e.g., 4,6-dichloropyrimidine) and acetylating agents (e.g., acetyl chloride) are key precursors. Substituent introduction via nucleophilic aromatic substitution or coupling reactions requires careful control of reaction pH and temperature to avoid side products .

Advanced Research Questions

Q. What strategies optimize regioselectivity in palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer : Regioselectivity is influenced by ligand choice (e.g., bulky phosphine ligands) and solvent polarity. For example, DMF enhances stability of the palladium intermediate, while K₂CO₃ as a base minimizes undesired dehalogenation. Computational modeling of transition states can predict reactive sites on the pyrimidine ring, guiding ligand design .

Q. How do computational studies enhance understanding of the electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal electron-deficient regions at C4 and C6 due to chlorine substituents, making these sites reactive toward nucleophilic attack. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts charge-transfer interactions in catalytic systems .

Q. What crystallographic techniques are employed to resolve structural ambiguities in halogenated pyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, a trifluoromethyl analog of the compound showed a dihedral angle of 12.5° between the pyrimidine ring and acetyl group, confirming steric effects of substituents. Data refinement using SHELXL and Olex2 software ensures accuracy .

Q. How can researchers address contradictions in spectroscopic data between synthesized batches of this compound?

  • Methodological Answer : Batch inconsistencies often arise from residual solvents or tautomeric forms. Use high-resolution mass spectrometry (HRMS) to rule out impurities. Variable-temperature NMR can identify dynamic processes (e.g., keto-enol tautomerism), while 2D experiments (COSY, HSQC) resolve overlapping signals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.